Stearic acid, trimethylene ester

Description

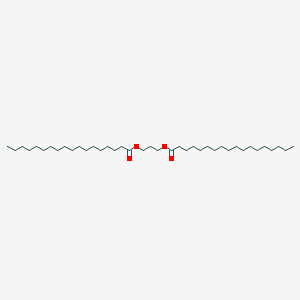

Stearic acid trimethylene ester (CAS 17367-44-1) is a synthetic ester derived from stearic acid (C18H36O2) and trimethylene glycol (HO(CH2)3OH). Structurally, it consists of stearic acid esterified with a three-carbon diol, forming a diester.

Properties

CAS No. |

17367-44-1 |

|---|---|

Molecular Formula |

C39H76O4 |

Molecular Weight |

609 g/mol |

IUPAC Name |

3-octadecanoyloxypropyl octadecanoate |

InChI |

InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |

InChI Key |

UFASAALQMYZBEM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the ionic liquid acts as both catalyst and proton donor. Key parameters include:

-

Molar ratio : A 1:3 stoichiometry of stearic acid to TMP ensures complete esterification of all three hydroxyl groups.

-

Catalyst loading : Optimal performance occurs at 0.5% catalyst by mass, reducing side reactions such as etherification.

-

Temperature and time : At 130°C for 4 hours, the acid value drops to 0.8 mg KOH/g, indicating near-quantitative conversion.

Table 1: Effect of Reaction Parameters on Acid Value

| Example | Catalyst (%) | Temperature (°C) | Time (h) | Acid Value (mg KOH/g) |

|---|---|---|---|---|

| 1 | 0.25 | 110 | 3 | 11.2 |

| 2 | 0.25 | 120 | 4 | 10.9 |

| 7 | 0.50 | 130 | 3 | 0.8 |

The ionic liquid catalyst enhances reaction kinetics by stabilizing the transition state and facilitating water removal. Post-synthesis, the product is purified via vacuum distillation to remove unreacted stearic acid, yielding ≥98% purity.

Acid Chloride-Mediated Synthesis

An alternative route employs ethyl chloroformate to activate stearic acid prior to esterification, adapted from stigmasteryl ester synthesis. This method avoids high temperatures but requires anhydrous conditions.

Procedure and Considerations

-

Activation : Stearic acid reacts with ethyl chloroformate in methylene chloride, forming a mixed anhydride intermediate. Triethylamine (1:1 molar ratio) neutralizes HCl, preventing side reactions.

-

Esterification : Trimethylolpropane is added dropwise at 4°C, followed by stirring at room temperature for 3 hours.

-

Purification : Radial chromatography (ethyl acetate/hexane, 0.25:9 v/v) isolates the triester with 89% yield.

While this method avoids catalyst residues, scalability is limited by solvent costs and chromatographic purification.

Alkaline-Catalyzed Esterification

Traditional alkaline catalysts, such as potassium hydroxide, enable esterification at elevated temperatures (210–250°C). This method mirrors sorbitan stearate production but requires modifications for triol substrates.

Key Steps and Challenges

-

Dehydration : TMP is heated under vacuum (2 kPa) at 140°C to remove water, preventing hydrolysis.

-

Esterification : Stearic acid and KOH (1% w/w) are added under nitrogen, with agitation for 5 hours. The reaction achieves 85% conversion but necessitates post-treatment to remove soap byproducts.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Industrial and Laboratory Considerations

-

Scalability : Ionic liquid catalysis is preferred for continuous production due to short reaction times and minimal waste.

-

Cost : Alkaline methods are cost-effective but require energy-intensive temperatures.

-

Safety : Ethyl chloroformate demands rigorous moisture control, while KOH poses handling risks.

Chemical Reactions Analysis

Types of Reactions: Ganoderic Acid G undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Ganoderic Acid G, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical transformations.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-cancer, anti-inflammatory, and hepatoprotective properties. It has shown promise in inhibiting tumor growth, reducing inflammation, and protecting liver cells from damage.

Industry: Utilized in the development of dietary supplements and functional foods aimed at promoting health and wellness

Mechanism of Action

Ganoderic Acid G is part of a family of ganoderic acids, which include Ganoderic Acid A, B, C, and others. Compared to these compounds, Ganoderic Acid G has unique structural features that contribute to its distinct biological activities. For example, Ganoderic Acid A and B are known for their hepatoprotective and anti-tumor properties, but Ganoderic Acid G has shown a broader spectrum of activity, including significant anti-inflammatory effects .

Comparison with Similar Compounds

Stearic Acid Ethylene Glycol Monoester

- Structure: A monoester of stearic acid and ethylene glycol (HO(CH2)2OH).

- Thermal Stability: Exhibits superior thermal stability compared to methyl or ethyl esters. For example, stearic acid ethylene glycol monoester (ester 5 in ) shows a 5% weight loss at 198°C, higher than palmitic acid (187°C) or lauric acid (167°C) analogs (Table 5, ).

- Polymer Compatibility: The free hydroxyl group in ethylene glycol monoesters enhances hydrogen bonding with polymers like PHB-V, allowing up to 10 wt% plasticizer loading, surpassing methyl esters (8 wt%) ().

Stearic Acid Methyl/Ethyl Esters

Palmitic and Oleic Acid Esters

- Structural Differences : Palmitic acid (C16) and oleic acid (C18 with a double bond) esters differ in chain length and saturation.

- Plasticizer Performance: Oleic acid esters (e.g., ethylene glycol monoester) exhibit lower thermal stability (5% weight loss at 182°C) than stearic acid analogs due to unsaturated bonds ().

- Bioactivity : Oleic acid esters are linked to PPAR signaling pathways, unlike saturated stearic esters ().

Table 1: Thermal Stability of Selected Esters (Adapted from )

| Compound | Temperature for 5% Weight Loss (°C) |

|---|---|

| Stearic acid ethylene glycol monoester | 198 |

| Palmitic acid ethylene glycol monoester | 187 |

| Oleic acid ethylene glycol monoester | 182 |

| Lauric acid ethylene glycol monoester | 167 |

Table 2: Plasticizer Loading Capacity in PHB-V Polymers

| Compound | Maximum Loading (wt%) |

|---|---|

| Stearic acid ethylene glycol monoester | 10 |

| Palmitic acid methyl ester | 8 |

| Oleic acid methyl ester | 10 |

Functional Advantages of Trimethylene Esters

- Hydrogen Bonding : Unlike methyl/ethyl esters, glycol-based esters (ethylene or trimethylene) retain hydroxyl groups, enabling hydrogen bonding with polar polymers ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing stearic acid, trimethylene ester (CAS 17367-44-1), and how do reaction conditions influence yield?

- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification between stearic acid and trimethylene glycol. Key parameters include:

- Catalyst selection : Sulfuric acid or ionic liquids (e.g., [HPY][HSO₄]) are used to enhance reaction rates .

- Molar ratio optimization : A 1:1.2–1.5 molar ratio of acid to alcohol minimizes unreacted stearic acid .

- Temperature control : Reactions are conducted at 80–120°C to balance kinetics and avoid decomposition .

- Purification : Vacuum distillation or recrystallization removes residual reactants and byproducts .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural analysis : Use NMR (¹H and ¹³C) to confirm ester linkage formation. Key signals include δ 4.1–4.3 ppm (ester –CH₂–O–) and δ 0.8–2.3 ppm (alkyl chain) .

- Thermal stability : Perform differential scanning calorimetry (DSC) to measure melting points (Tm) and latent heat (ΔH). For example, stearic acid esters typically show Tm ≈ 50–65°C and ΔH ≈ 170–200 J/g .

- Degradation analysis : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition temperatures (>250°C) .

Advanced Research Questions

Q. How do kinetic models explain the esterification mechanism of stearic acid with trimethylene glycol, and how can reaction orders be determined experimentally?

- Methodological Answer :

- Kinetic framework : The reaction follows a pseudo-first-order mechanism under excess alcohol. Use the integral method to derive rate constants (k) by plotting ln([A₀]/[A]) vs. time .

- Reaction order determination : Conduct experiments at varying initial concentrations of stearic acid and alcohol. Analyze data using the differential method or half-life analysis to confirm reaction order .

- Activation energy : Calculate via the Arrhenius equation by measuring k at multiple temperatures (e.g., 70–120°C) .

Q. What experimental strategies resolve contradictions in reported thermal properties of stearic acid esters across studies?

- Methodological Answer :

- Purity assessment : Use HPLC or GC-MS to quantify impurities (e.g., unreacted acid or glycol), which lower latent heat values .

- Crystallinity effects : Anneal samples at 50°C for 24 hours to ensure uniform crystal structure before DSC measurements .

- Comparative studies : Cross-validate results with structurally similar esters (e.g., ethyl stearate) to identify outliers .

- Case Example : Inconsistent ΔH values may stem from polymorphic transitions or incomplete phase separation during testing .

Q. How can computational modeling predict the compatibility of this compound in composite phase-change materials (PCMs)?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions between the ester and matrix materials (e.g., graphene oxide) to predict thermal conductivity and stability .

- Density functional theory (DFT) : Calculate binding energies to assess hydrogen bonding or van der Waals interactions in composites .

- Experimental correlation : Validate simulations with DSC and TGA data to refine force-field parameters .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in esterification reactions involving stearic acid derivatives?

- Protocol standardization :

- Use anhydrous reactants to prevent hydrolysis.

- Calibrate temperature probes to ±1°C accuracy .

- Document catalyst recycling efficiency if ionic liquids are used .

- Data reporting : Include full experimental details (e.g., stirring rate, reactor geometry) in supplementary materials .

Q. How can researchers address challenges in scaling up this compound synthesis without compromising purity?

- Scale-up strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.